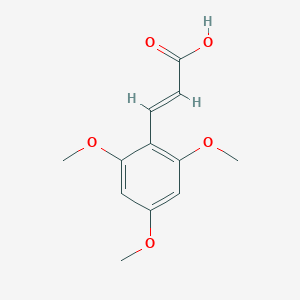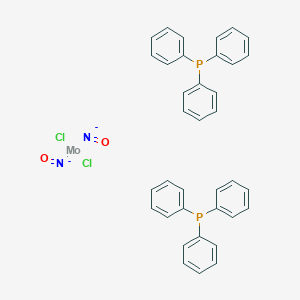
2,4,6-Trimethoxyzimtsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4,6-trimethoxycinnamic acid and its derivatives has been explored in various studies. One approach involves the starting from commercially available 3,4,5-trimethoxycinnamic acid, demonstrating the flexibility of synthetic routes to access various trimethoxycinnamic acids derivatives (Wu et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,4,6-trimethoxycinnamic acid is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a double bond leading to a carboxylic acid group. This structure has been implicated in various biological activities, with studies showing how modifications in the structure can lead to significant changes in biological functions (Zhao et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 2,4,6-trimethoxycinnamic acid include oxidation, reduction, and conjugation processes. For example, the bacterial degradation of trimethoxycinnamic acids involves oxidation and demethylation, leading to the production of methanol and other metabolites (Donnelly & Dagley, 1981).
Wissenschaftliche Forschungsanwendungen
Cholinesterase-Hemmende Aktivität
“2,4,6-Trimethoxyzimtsäure” und ihre Derivate wurden in vitro auf ihre Fähigkeit getestet, Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE) zu hemmen . Diese Eigenschaft könnte bei der Behandlung von Krankheiten wie Alzheimer nützlich sein, bei denen ein Mangel an Acetylcholin im Gehirn vorliegt .
Narkotika-Gegenmittel
“this compound” und ihre Derivate wurden als potenzielle Narkotika-Gegenmittel bewertet . Es wurde festgestellt, dass sie eine signifikante hemmende Wirkung auf Glutamat-induzierte Neurotoxizität haben und bei Mäusen eine hohe narkotika-gegenwirkende Aktivität zeigten .
Frei Radikale Abfangen
Diese Verbindungen wurden auf ihre Fähigkeit, freie Radikale abzufangen, bewertet . Diese Eigenschaft könnte bei der Behandlung von Krankheiten hilfreich sein, die durch oxidativen Stress verursacht werden .
Antitumor-Aktivität
Untersuchungen haben gezeigt, dass “this compound” und ihre Derivate ein Potenzial als Antitumormittel haben . Dies könnte neue Wege für die Krebsbehandlung eröffnen .
Antivirale Aktivität
Diese Verbindungen wurden auch auf ihre antiviralen Eigenschaften untersucht . Dies könnte bei der Entwicklung neuer antiviraler Medikamente nützlich sein
Wirkmechanismus
Target of Action
The primary targets of 2,4,6-Trimethoxycinnamic acid (TMCA) are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
TMCA interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of AChE and BChE by TMCA affects the cholinergic pathway, which is involved in various physiological processes, including memory and cognition . Additionally, TMCA has been found to inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway .
Result of Action
The inhibition of AChE and BChE by TMCA can lead to enhanced cholinergic transmission, which may have potential therapeutic effects in conditions like Alzheimer’s disease . Additionally, the inhibition of HMG-CoA reductase by TMCA can lead to decreased cholesterol levels, suggesting potential benefits in managing hypercholesterolemia .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKRIPFNFIXOK-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Spiro[3.4]octan-5-one](/img/structure/B85115.png)






![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)